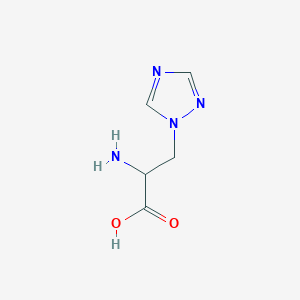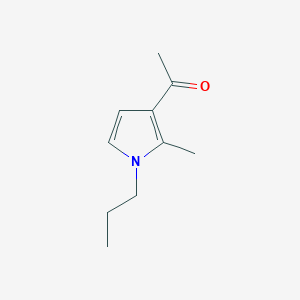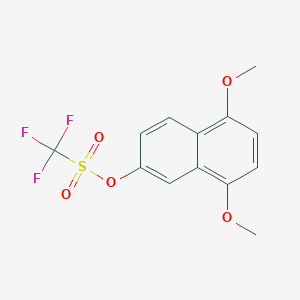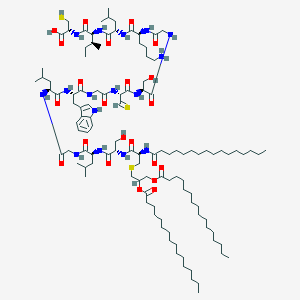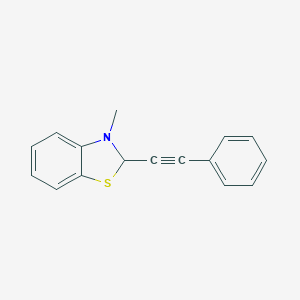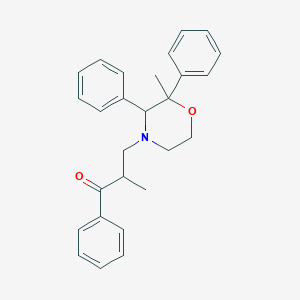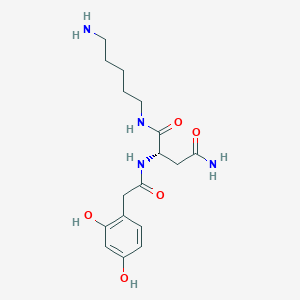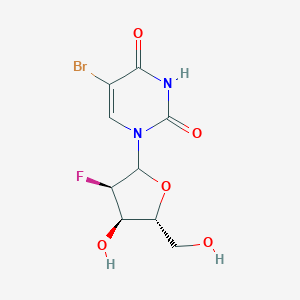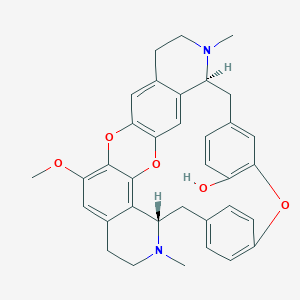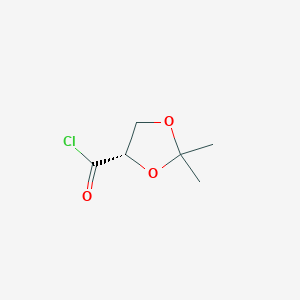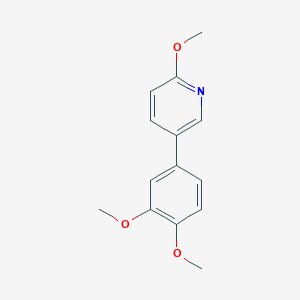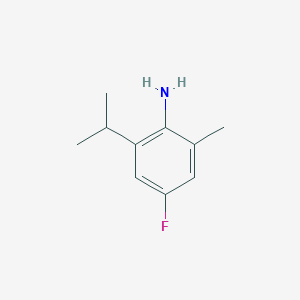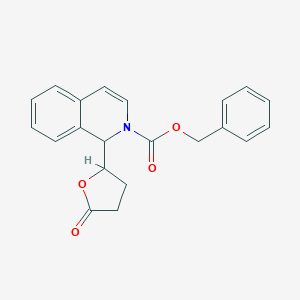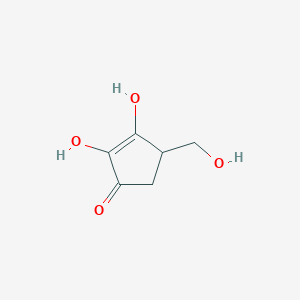
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one, also known as DHM, is a natural flavonoid compound found in the extract of the Japanese raisin tree (Hovenia dulcis). DHM has been studied extensively for its potential health benefits, particularly for its ability to reduce alcohol-induced liver damage. In
Wirkmechanismus
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one works by activating the enzyme aldehyde dehydrogenase (ALDH), which is responsible for breaking down acetaldehyde, a toxic byproduct of alcohol metabolism. By increasing ALDH activity, 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one can help reduce the amount of acetaldehyde in the body, which in turn can reduce the risk of liver damage. 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one also has anti-inflammatory properties, which can help reduce inflammation in the liver and other parts of the body.
Biochemische Und Physiologische Effekte
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has been shown to have several biochemical and physiological effects on the body. In addition to its antioxidant and anti-inflammatory properties, 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has been shown to improve liver function, reduce liver enzymes, and increase liver cell regeneration. 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has also been shown to improve glucose metabolism, reduce insulin resistance, and lower blood lipid levels.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has several advantages for use in lab experiments. It is a natural compound that is readily available and relatively inexpensive. 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one is also non-toxic and has a low risk of side effects. However, there are some limitations to using 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one in lab experiments. Its solubility in water and ethanol can make it difficult to work with, and its potency can vary depending on the source and purity of the compound.
Zukünftige Richtungen
There are several potential future directions for research on 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one. One area of interest is its potential to treat other conditions, such as diabetes and cancer. 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has been shown to have anti-tumor properties in some studies, and it may have potential as a cancer treatment. Another area of interest is the development of new synthesis methods for 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one that are more efficient and cost-effective. Finally, more research is needed to fully understand the mechanism of action of 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one and its potential health benefits.
Synthesemethoden
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one can be synthesized from dihydroquercetin, which is extracted from the bark of the larch tree. The synthesis process involves several steps, including hydrolysis, oxidation, and cyclization. The final product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has been the subject of numerous scientific studies, particularly in the field of liver health. Research has shown that 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has potent antioxidant and anti-inflammatory properties, which can help protect the liver from damage caused by alcohol consumption. 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has also been studied for its potential to treat other conditions, such as diabetes, cancer, and cardiovascular disease.
Eigenschaften
CAS-Nummer |
123529-38-4 |
|---|---|
Produktname |
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one |
Molekularformel |
C6H8O4 |
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
2,3-dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C6H8O4/c7-2-3-1-4(8)6(10)5(3)9/h3,7,9-10H,1-2H2 |
InChI-Schlüssel |
FWFMIDXFUGYZMV-UHFFFAOYSA-N |
SMILES |
C1C(C(=C(C1=O)O)O)CO |
Kanonische SMILES |
C1C(C(=C(C1=O)O)O)CO |
Synonyme |
HMRA hydroxymethylreductic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



